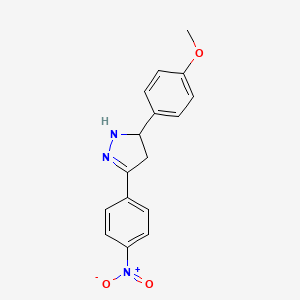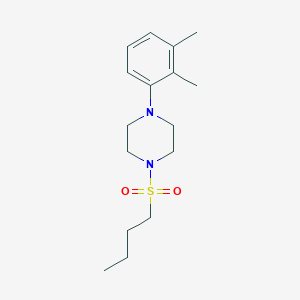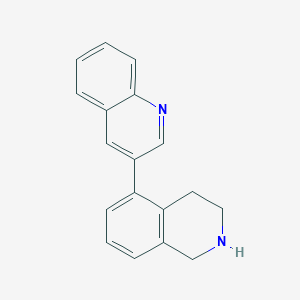![molecular formula C12H11NO4S2 B5300998 methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
methyl 3-[(2-thienylsulfonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-thienylsulfonyl)amino]benzoate, also known as MTSA, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family and has been shown to have various biochemical and physiological effects.
作用機序
Methyl 3-[(2-thienylsulfonyl)amino]benzoate inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. By inhibiting its activity, this compound disrupts the pH balance and causes cell death. This compound has also been shown to inhibit the growth of other cancer cell lines such as breast cancer and lung cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in maintaining the pH balance of cancer cells. This compound has also been shown to inhibit the growth of cancer cell lines such as breast cancer and lung cancer. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using methyl 3-[(2-thienylsulfonyl)amino]benzoate in lab experiments is its specificity towards CAIX. This allows researchers to study the role of CAIX in cancer cell proliferation and metastasis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving methyl 3-[(2-thienylsulfonyl)amino]benzoate. One direction is to develop more potent and selective inhibitors of CAIX for cancer therapy. Another direction is to study the role of CAIX in other diseases such as osteoporosis and diabetes. Furthermore, this compound can be used as a tool compound to study the role of other proteins involved in cancer cell proliferation and metastasis.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool compound in various scientific research applications. The synthesis method of this compound involves a two-step process, and its purity can be checked using analytical techniques such as NMR spectroscopy and HPLC. This compound has been shown to inhibit the activity of CAIX, which is involved in maintaining the pH balance of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. However, its low solubility in water and toxicity at high concentrations can limit its use in some experiments. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors of CAIX for cancer therapy.
合成法
Methyl 3-[(2-thienylsulfonyl)amino]benzoate can be synthesized using a two-step process. The first step involves the reaction of 2-thiophenesulfonyl chloride with methyl 3-aminobenzoate in the presence of a base such as triethylamine. The second step involves the reaction of the intermediate product with sodium hydride and methyl iodide to form the final product, this compound. The purity of the product can be checked using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
Methyl 3-[(2-thienylsulfonyl)amino]benzoate has been used as a tool compound in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer cells. This compound has been used to study the role of CAIX in cancer cell proliferation and metastasis. It has also been used to develop CAIX-targeting drugs for cancer therapy.
特性
IUPAC Name |
methyl 3-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)9-4-2-5-10(8-9)13-19(15,16)11-6-3-7-18-11/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRDKUIYICIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)

![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)

![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)
![7-(3-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5301008.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5301011.png)
